Dihydroparadol

Description

Contextualization within Natural Products Chemistry Research

Natural products chemistry is a field dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. uoa.gr This research area is a cornerstone of medicinal chemistry, providing lead compounds for the development of new drugs, as well as tools for understanding biological processes. uoa.griomcworld.comsums.ac.ir The investigation of compounds derived from plants, fungi, and marine organisms has led to numerous therapeutic agents. uoa.gr Within this context, the study of phytochemicals—chemicals derived from plants—is particularly prominent. Plants from the Zingiberaceae family, such as ginger (Zingiber officinale), are rich sources of bioactive compounds that have been used in traditional medicine for centuries. phytojournal.combohrium.com Modern research aims to identify the specific molecules responsible for these effects, one of which is Dihydroparadol.

This compound as a Research Target from Zingiber officinale and Aframomum melegueta

This compound is a naturally occurring phenolic compound. nih.gov It has been identified as a constituent of the rhizomes of Zingiber officinale (ginger) and the seeds of Aframomum melegueta (grains of paradise), both belonging to the Zingiberaceae family. nih.govresearchgate.netupm.edu.mycabidigitallibrary.orgnih.gov In ginger, this compound is present alongside other structurally related pungent compounds like gingerols and shogaols. phytojournal.comresearchgate.net It is also considered a stable metabolite of ucc.edu.gh-gingerol. thieme-connect.com Aframomum melegueta is also a source of various paradol- and gingerol-related compounds, including this compound. acs.orgresearchgate.net The presence of this compound in these widely used spices has made it a target for phytochemical and pharmacological research to understand its potential biological activities.

Overview of Academic Research Trajectories and Significance

Academic research on this compound has explored several potential biological effects. A significant area of investigation has been its role in cardiovascular health, specifically its ability to enhance cholesterol efflux from macrophages. inpst.netnih.govunivie.ac.atnih.gov This process is a key part of reverse cholesterol transport, which helps prevent the buildup of plaque in arteries, a hallmark of atherosclerosis. nih.govunivie.ac.at Studies have shown that this compound increases the protein levels of ATP-binding cassette transporters A1 and G1 (ABCA1 and ABCG1), which are crucial for mediating cholesterol efflux. nih.govnih.govresearchgate.net

Another research trajectory focuses on its potential as an inhibitor of mycobacterial efflux pumps. acs.orgresearchgate.net Efflux pumps are mechanisms that bacteria use to expel antibiotics, leading to drug resistance. Research on Mycobacterium smegmatis suggests that this compound can inhibit the efflux of ethidium (B1194527) bromide, indicating its potential to modulate antibiotic resistance. acs.orgresearchgate.net

Furthermore, investigations into the anti-inflammatory properties of ginger constituents have included this compound. As a metabolite of ucc.edu.gh-gingerol, it has been studied for its effects on inflammatory pathways, such as the inhibition of nuclear factor-kappa B (NF-κB) mediated gene expression, which is involved in the production of inflammatory molecules like nitric oxide (NO). thieme-connect.com The diverse biological activities identified in these research areas underscore the significance of this compound as a bioactive natural product worthy of further scientific exploration.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H28O3 | nih.govabmole.com |

| Molecular Weight | 280.4 g/mol | abmole.com |

| CAS Number | 143111-84-6 | nih.govabmole.com |

| Synonyms | 6-Dihydroparadol, rac-6-Dihydroparadol, 1-(4-hydroxy-3-methoxyphenyl)decan-3-ol | nih.gov |

Table 2: Summary of Selected Research Findings on this compound

| Research Area | Key Finding | Investigated Model | Source |

|---|---|---|---|

| Cardiovascular Health | Enhances cholesterol efflux from macrophages in a concentration-dependent manner. inpst.netnih.govunivie.ac.at | THP-1-derived macrophages | inpst.netnih.govunivie.ac.at |

| Cardiovascular Health | Increases protein levels of ABCA1 and ABCG1 transporters. nih.govnih.gov | THP-1-derived macrophages | nih.govnih.gov |

| Antimicrobial Research | Acts as a potent ethidium bromide efflux inhibitor. acs.orgresearchgate.net | Mycobacterium smegmatis mc2 155 | acs.orgresearchgate.net |

| Anti-inflammatory Activity | Inhibits lipopolysaccharide-induced nitric oxide (NO) production. thieme-connect.com | RAW 264.7 murine macrophage cell line | thieme-connect.com |

| Anti-inflammatory Activity | Suppresses NF-κB-mediated iNOS gene expression. thieme-connect.com | RAW 264.7 murine macrophage cell line | thieme-connect.com |

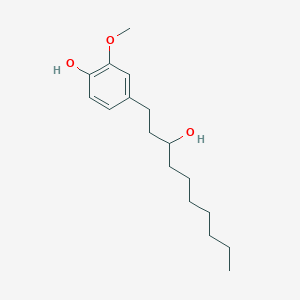

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H28O3 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

4-(3-hydroxydecyl)-2-methoxyphenol |

InChI |

InChI=1S/C17H28O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h10,12-13,15,18-19H,3-9,11H2,1-2H3 |

InChI Key |

DFOMASIWHAPFEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCC1=CC(=C(C=C1)O)OC)O |

Origin of Product |

United States |

Isolation and Source Elucidation of Dihydroparadol

Methodologies for Extraction and Isolation from Botanical Sources

The extraction and isolation of dihydroparadol from its natural sources, primarily in the plant family Zingiberaceae, involves a series of systematic procedures. tandfonline.com The choice of extraction method and solvents is critical for obtaining a good yield and purity of the compound.

Initial extraction from the plant material, such as the rhizomes of ginger (Zingiber officinale) or the seeds of Grains of Paradise (Aframomum melegueta), is typically performed using organic solvents. biosciencejournals.comnih.gov A common approach involves soaking the powdered plant material in a solvent like methanol (B129727) or ethanol. biosciencejournals.com For instance, one method describes soaking 100g of powdered Aframomum melegueta in 1000ml of 70% methanol for 24 to 48 hours. biosciencejournals.com Another approach utilizes dichloromethane (B109758) to extract gingerol-like compounds from ginger lees, an industrial waste product. nih.gov The resulting crude extract contains a mixture of various phytochemicals, including this compound.

Following the initial extraction, the crude extract is concentrated, often using a rotary evaporator, to remove the solvent. biosciencejournals.com This concentrated extract then undergoes further purification steps to isolate this compound from other related compounds like gingerols, shogaols, and paradol. tandfonline.comugm.ac.id These purification techniques often involve chromatographic methods. While the specific details for isolating this compound are not extensively documented in the provided results, the isolation of similar compounds from ginger involves techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

The efficiency of the extraction process can be influenced by the solvent used. For example, a study on Aframomum melegueta showed that methanolic extracts were effective in extracting various phytochemicals. biosciencejournals.com The extraction yield of ginger rhizome with dichloromethane has been reported to be around 6.0% w/w. nih.gov

Historical Perspectives on this compound's Discovery and Initial Characterization

Early research into species like Zingiber officinale (ginger) and Aframomum melegueta led to the identification of a class of pungent phenolic compounds. tandfonline.comugm.ac.id this compound was identified as one of these constituents, structurally related to other well-known compounds such as paradol, gingerol, and shogaol. tandfonline.com These compounds share a common 4-hydroxy-3-methoxyphenyl moiety, with variations in their alkyl side chains. tandfonline.com

The initial characterization of this compound would have involved spectroscopic techniques to elucidate its chemical structure. Modern research utilizes methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to confirm the structure of isolated compounds, including this compound. nih.gov

Identification within Complex Plant Extracts

The identification of this compound within a complex mixture of plant-derived compounds relies on sophisticated analytical techniques. Given the structural similarities among the various gingerol-like compounds, methods that can differentiate between these molecules are essential. thieme-connect.com

High-Performance Liquid Chromatography (HPLC) is a key technique used for the separation and quantification of these compounds. nih.gov For instance, an HPLC method was developed to determine the concentrations of major gingerols and shogaol in human plasma. nih.gov While this study focused on other compounds, similar methodologies can be applied to identify and quantify this compound. The development of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method has allowed for even greater sensitivity in detecting these compounds, with lower limits of quantification in the nanogram per milliliter range. nih.gov

In addition to chromatographic techniques, spectroscopic methods play a crucial role. The presence of specific functional groups in this compound can be indicated by techniques like Fourier-Transform Infrared Spectroscopy (FTIR). frontiersin.org For definitive identification and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. nih.govfrontiersin.org GC-MS analysis of plant extracts can reveal the presence of numerous bioactive compounds, including those with structures related to this compound. frontiersin.org One- and two-dimensional NMR techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous identification. tandfonline.com

The following table provides an overview of the analytical methods used in the identification of this compound and related compounds.

| Analytical Technique | Application in this compound Identification |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from other gingerol-like compounds. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive detection and quantification of this compound. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of this compound and other bioactive compounds in complex extracts. frontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation and confirmation of this compound. tandfonline.comnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. frontiersin.org |

Biosynthetic and Metabolic Pathways Research of Dihydroparadol

Enzymatic Conversion Studies from Precursor Ginger Constituents

Dihydroparadol is not a primary constituent of fresh ginger but is formed through the metabolic conversion of other ginger compounds, primarily nih.gov-shogaol. mdpi.comnih.gov-shogaol itself is typically formed from the dehydration of nih.gov-gingerol during the drying and storage of ginger rhizomes. The conversion of nih.gov-shogaol to this compound involves the reduction of both an α,β-unsaturated double bond and a ketone group.

Research into the formation of this compound has utilized various in vitro systems, including isolated enzymes and microbial fermentation, to elucidate the transformation pathways.

A notable approach involves a full-enzymatic, two-step cascade synthesis. nih.govunimi.it This system first employs an ene reductase (ER) to reduce the carbon-carbon double bond of nih.gov-shogaol, followed by an alcohol dehydrogenase (ADH) to reduce the resulting ketone. In one study, the ene reductase OYE3 from Saccharomyces cerevisiae was identified as the optimal biocatalyst for the initial reduction of nih.gov-shogaol to its saturated ketone intermediate, nih.gov-paradol. nih.govunimi.it Subsequently, an alcohol dehydrogenase, Ml-ADH, was used to catalyze the reduction of the keto group of nih.gov-paradol to yield nih.gov-dihydroparadol. nih.govunimi.it This biocatalytic cascade provides a controlled method for synthesizing specific stereoisomers of the final product.

Fungal biotransformation has also been explored as a method for producing this compound precursors. Studies using the fungus Aspergillus niger have demonstrated its ability to metabolize nih.gov-shogaol through reduction and hydroxylation pathways. researchgate.netcomsats.edu.pk Fermentation of nih.gov-shogaol with A. niger results in the reduction of both the carbonyl group and the double bond. researchgate.netcapes.gov.br One of the key metabolites identified in these biotransformations is nih.gov-paradol, the direct precursor to this compound. researchgate.net

| System | Precursor | Enzyme(s) / Organism | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Enzymatic Cascade | nih.gov-Shogaol | Ene Reductase (OYE3) then Alcohol Dehydrogenase (Ml-ADH) | nih.gov-Paradol | (S)- nih.gov-Dihydroparadol | nih.govunimi.it |

| Fungal Biotransformation | nih.gov-Shogaol | Aspergillus niger | nih.gov-Paradol and other metabolites | Metabolites including precursors to this compound | researchgate.netcomsats.edu.pkcapes.gov.br |

This compound has been identified as a mammalian metabolite of ginger compounds. nih.gov In vivo studies in mice have shown that nih.gov-shogaol is extensively metabolized, with nih.gov-paradol being a major resulting compound, which is then further reduced. mdpi.comnih.gov The liver is the primary site for this metabolic activity.

In vitro experiments using subcellular fractions of mammalian livers have confirmed this pathway. Early research demonstrated that incubating nih.gov-shogaol with a supernatant fraction isolated from rat liver homogenates leads to the formation of nih.gov-paradol and, subsequently, nih.gov-dihydroparadol. nih.govgoogle.com This indicates that cytosolic enzymes within hepatic cells are capable of catalyzing this two-step reduction. Liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 family, are known to extensively metabolize nih.gov-shogaol, although the specific enzymes responsible for the complete reduction to this compound are part of a complex metabolic network. nih.govnih.gov

| System | Precursor | Key Transformation | Observed Products | Reference |

|---|---|---|---|---|

| Rat Liver Supernatant (in vitro) | nih.gov-Shogaol | Reduction of C=C double bond and ketone group | nih.gov-Paradol, nih.gov-Dihydroparadol | nih.govgoogle.com |

| Mouse (in vivo) | nih.gov-Shogaol | Metabolism of shogaol | nih.gov-Paradol | mdpi.com |

Stereochemical Aspects of this compound Metabolism

The reduction of the prochiral ketone group in nih.gov-paradol to form this compound creates a new stereocenter, resulting in the possibility of two enantiomers: (S)-dihydroparadol and (R)-dihydroparadol. The stereochemical outcome of this reduction is dependent on the specific enzyme catalyzing the reaction. nih.govfrontiersin.org

In biocatalytic studies, the choice of alcohol dehydrogenase (ADH) dictates the stereoselectivity of the final product. nih.gov Research utilizing a cascade synthesis aimed to produce both (S)- and (R)-enantiomers of nih.gov-dihydroparadol by selecting appropriate ADHs. unimi.it The use of the secondary alcohol dehydrogenase Ml-ADH for the reduction of nih.gov-paradol was shown to be stereoselective, yielding (S)- nih.gov-dihydroparadol with a reported enantiomeric excess of 78%. nih.govunimi.it This demonstrates that enzymatic systems can be tailored to produce specific, enantioenriched forms of this compound. The principles of stereospecific and stereoselective metabolism are well-established, with different enzymes exhibiting distinct preferences for substrate orientation, leading to the preferential formation of one stereoisomer over another. capes.gov.br

| Precursor | Enzyme | Product Stereochemistry | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| nih.gov-Paradol | Alcohol Dehydrogenase (Ml-ADH) | (S)- nih.gov-Dihydroparadol | 78% | nih.gov |

Chemical Synthesis and Analog Development of Dihydroparadol

Total Synthesis Methodologies for Dihydroparadol and its Stereoisomers

The total synthesis of this compound, which is structurally a 1-(4'-hydroxy-3'-methoxyphenyl)-5-hydroxy-decan-3-ol, often involves the stereoselective reduction of a corresponding ketone precursor, such as sci-hub.se-shogaol or a protected sci-hub.se-gingerol derivative. A common approach involves the initial synthesis or isolation of a gingerol-like compound followed by chemical reduction.

One established method for obtaining the precursor sci-hub.se-gingerol involves isolation from ginger extract through flash chromatography. Following purification, a straightforward reduction of the ketone group in sci-hub.se-gingerol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction typically yields a diastereomeric mixture of the corresponding dihydroparadols (also referred to as gingerdiols), which can then be separated using techniques like preparative High-Performance Liquid Chromatography (HPLC). The enzymatic reduction of S-(+)- sci-hub.se-gingerol has been shown to produce two diastereomers of sci-hub.se-gingerdiol in a ratio of approximately 1:5, demonstrating the potential for stereospecificity in the synthesis. capes.gov.br

The synthesis of stereoisomers can be controlled by employing chiral catalysts or starting from chiral precursors. For example, chiral sulfoxide (B87167) chemistry has been used to synthesize (S)- sci-hub.se-gingerol with high enantiomeric excess (>98% ee). This enantiomerically pure precursor can then be stereoselectively reduced to yield specific stereoisomers of this compound. The synthesis of various stereoisomers is crucial for studying the biological importance of the specific stereochemistry of these molecules. rsc.orgnih.govrsc.org

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts

Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative for producing this compound and its derivatives. mdpi.com This approach combines the versatility of chemical reactions with the high selectivity of biocatalysts, such as enzymes. routledge.comnih.govnih.gov

A significant advancement in the synthesis of this compound is the use of isolated alcohol dehydrogenases (ADHs) for the stereoselective reduction of gingerol-like compounds. nih.gov These biocatalysts can reduce the ketone group of precursors with exceptional precision, leading to enantioenriched secondary alcohol derivatives.

In a systematic study, various ADHs were screened for their ability to reduce gingerol-like ketones. nih.gov This biocatalytic approach has achieved conversions greater than 99% and both high enantiomeric (>99% ee) and diastereomeric excess (>99% de). nih.gov The process is considered a sustainable pathway for producing optically active dihydroparadols. nih.gov The enzymatic reduction of sci-hub.se-gingerol using cell-free preparations from rat liver, which contain carbonyl reductase activity, also results in the stereospecific formation of sci-hub.se-gingerdiol diastereomers. capes.gov.br

Table 1: Biocatalytic Reduction of Gingerol-like Compounds This table summarizes the results from the stereoselective reduction of various gingerol-like substrates using different alcohol dehydrogenases (ADHs).

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric/Diastereomeric Excess (%) | Product | Reference |

| sci-hub.se-Gingerol | Isolated ADHs | >99 | >99 | Enantioenriched this compound | nih.gov |

| Gingerol-like Ketones | Isolated ADHs | >99 | >99 | Enantioenriched sec-alcohol derivatives | nih.gov |

| S-(+)- sci-hub.se-Gingerol | Rat Liver Carbonyl Reductase | - | Diastereomeric Ratio ~1:5 | (S,S)- and (R,S)- sci-hub.se-Gingerdiol | capes.gov.br |

Strategies for Recovery and Valorization from Agri-Food Waste

A key aspect of sustainable chemical synthesis is the use of renewable and waste feedstocks. atriainnovation.comnih.govmdpi.commdpi.com Agri-food waste, particularly from ginger processing industries, represents a valuable source of starting materials for this compound synthesis. tandfonline.comresearchgate.net

Researchers have successfully recovered ginger active components, including gingerols, from the industrial waste biomass of fermented ginger. nih.gov This process of valorization turns low-value or waste material into a high-value feedstock for chemical and enzymatic synthesis. researchgate.net The recovered gingerol-like compounds can be directly channeled into the biocatalytic reduction processes described previously, creating an integrated and sustainable production pipeline from waste to valuable chemical compound. nih.govresearchgate.net This strategy not only provides an economical source of precursors but also addresses environmental concerns associated with waste disposal. tandfonline.comresearchgate.net

Design, Synthesis, and Characterization of Synthetic Analogues of this compound

The development of synthetic analogues of this compound is driven by the need to explore structure-activity relationships and to potentially enhance or modify the biological effects of the parent compound.

The rational design of this compound derivatives is based on modifying its core structure to probe interactions with biological targets. researchgate.net This involves altering specific functional groups or changing the length and properties of the alkyl chain. For instance, analogues of the related compound sci-hub.se-gingerol have been synthesized to investigate their effects on metabolic syndrome and anti-platelet aggregation. sci-hub.seijcrt.org Similarly, metabolites of sci-hub.se-shogaol were synthesized to evaluate their activity against human cancer cells. researchgate.net

The design process often considers the lipophilicity and stereochemistry of the molecule. Synthetic routes are developed to allow for the preparation of homologues with different alkyl chain lengths. researchgate.net The characterization of these new synthetic analogues involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity.

Table 2: Examples of Synthetic Analogues Based on Related Parent Structures This table provides examples of the types of analogues synthesized from parent structures closely related to this compound and the rationale behind their development.

| Parent Compound | Analogue Type | Rationale for Synthesis | Reference |

| sci-hub.se-Gingerol | Modified side chain | Investigate effects on metabolic syndrome | ijcrt.org |

| Gingerol/Shogaol | Various derivatives | Evaluate anti-platelet aggregation effects | sci-hub.se |

| sci-hub.se-Shogaol | Metabolites (M1-M13) | Evaluate activity against human cancer cells | researchgate.net |

| Grains of Paradise Vanilloids | Homologues with extended alkyl chains | Modify lipophilicity | researchgate.net |

Structure Activity Relationship Sar Studies of Dihydroparadol

Elucidation of Structural Determinants Governing Biological Efficacy

The biological activity of phenolic compounds like dihydroparadol is largely dictated by their molecular architecture. The key structural components of this compound that are thought to be critical for its biological activities include the 4-hydroxy-3-methoxyphenyl (vanilloid) group, the hydroxyl group at the C-3 position, and the length of the alkyl side chain. The interplay of these features governs the molecule's interaction with biological targets.

The vanilloid moiety is a common feature in a variety of biologically active natural products and is known to be important for their antioxidant and anti-inflammatory properties. The phenolic hydroxyl group and the methoxy group are believed to contribute to the molecule's ability to scavenge free radicals. The specific arrangement of these groups on the aromatic ring influences the compound's reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions with cellular macromolecules.

Influence of Alkyl Side Chain Length on Biological Activities

The length of the unbranched alkyl side chain is a significant determinant of the biological activity in the family of gingerols, shogaols, and paradols. Studies on paradol analogs with varying chain lengths have demonstrated a clear impact on their ability to promote glucose utilization in cells.

For instance, in a study examining glucose consumption in 3T3-L1 adipocytes, researchgate.net-paradol exhibited the highest activity, followed by nih.gov-paradol (a synonym for this compound), while scielo.br-paradol showed a considerable drop in activity. This suggests that there is an optimal alkyl chain length for this particular biological effect, with chains that are either too short or too long being less effective. nih.gov

This trend is also observed in the gingerol family, where antioxidant and anti-inflammatory activities are influenced by the side chain length. Generally, an increase in the length of the alkyl chain from nih.gov-gingerol to scielo.br-gingerol has been associated with enhanced radical scavenging activities. cabidigitallibrary.org This is often attributed to the increased lipophilicity of the molecule, which may facilitate its interaction with cell membranes and lipid-soluble targets. However, as seen with the paradols, this trend does not always increase linearly and an optimal length is often observed.

| Compound | Glucose Consumption (mg/dL) |

|---|---|

| Control | 31.5 ± 0.3 |

| nih.gov-Paradol (this compound) | 85.3 ± 2.7 |

| researchgate.net-Paradol | 93.5 ± 4.5 |

| scielo.br-Paradol | 43.4 ± 1.5 |

Impact of Specific Functional Groups on Molecular Interactions

The functional groups of this compound are critical for its interactions with biological targets. The phenolic hydroxyl group on the vanilloid ring is a key player in the antioxidant activity of this class of compounds. It can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The adjacent methoxy group helps to stabilize the resulting phenoxyl radical through resonance, enhancing the antioxidant capacity.

Comparative SAR Analysis with Related Gingerol and Shogaol Derivatives

A comparative analysis of the structure-activity relationships of this compound with its close relatives, the gingerols and shogaols, reveals important insights into the roles of specific structural features.

This compound vs. Gingerols : this compound shares the same carbon skeleton as the corresponding gingerol (e.g., nih.gov-dihydroparadol and nih.gov-gingerol) but lacks the keto group at the C-3 position, having a hydroxyl group instead. This reduction of the ketone to a hydroxyl group alters the electronic properties and the hydrogen bonding potential of this part of the molecule. This structural difference can lead to variations in biological activity.

This compound vs. Shogaols : Shogaols are the dehydrated forms of gingerols and possess an α,β-unsaturated ketone moiety in their alkyl side chain. This feature is absent in this compound. The α,β-unsaturated ketone is a Michael acceptor and is thought to be responsible for the potent anti-inflammatory and antioxidant activities of shogaols, often showing greater potency than the corresponding gingerols. cabidigitallibrary.org Consequently, shogaols like nih.gov-shogaol have demonstrated superior activity in promoting glucose utilization compared to both nih.gov-gingerol and nih.gov-paradol (this compound). nih.gov

The table below presents a comparison of the glucose consumption effects of nih.gov-gingerol, nih.gov-shogaol, and nih.gov-paradol, highlighting the significant impact of the functional groups on the alkyl side chain.

| Compound (at 100 µM) | Glucose Consumption (mg/dL) |

|---|---|

| Control | 31.5 ± 0.3 |

| nih.gov-Gingerol | 56.4 ± 0.3 |

| nih.gov-Shogaol | 101.7 ± 2.4 |

| nih.gov-Paradol (this compound) | 85.3 ± 2.7 |

Pre Clinical Investigations of Dihydroparadol S Molecular Mechanisms

Cellular and Molecular Targets in Macrophage Biology Research

Research focused on macrophages, key cells in the immune system, has identified Dihydroparadol as a modulator of fundamental cellular processes. These cells play a dual role in atherosclerosis, contributing to the buildup of cholesterol-laden plaques as foam cells and mediating inflammatory processes within the arterial wall.

Inhibition of Inflammatory Signaling Cascades

Macrophages are central players in inflammation, a process deeply intertwined with atherosclerosis. researchgate.net The activation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in macrophages leads to the production of pro-inflammatory cytokines such as IL-6 and TNF-α. mdpi.comecrjournal.comnih.gov While direct and extensive research on this compound's specific impact on these cascades is still developing, related compounds from ginger have been shown to inhibit NF-κB signaling. researchgate.net The general anti-inflammatory properties of this compound suggest it may contribute to the suppression of these key inflammatory pathways within macrophages, a mechanism that complements its role in cholesterol metabolism. univie.ac.at

Attenuation of NF-κB Mediated Gene Expression

This compound has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation and immunity. Research demonstrates that this compound, a stable metabolite of indexcopernicus.com-gingerol, can significantly suppress NF-κB activity. indexcopernicus.com This inhibition occurs at the transcriptional level, providing a molecular basis for the compound's anti-inflammatory actions. indexcopernicus.com The mechanism involves preventing the activation of the IKK complex, which is a crucial upstream step for the subsequent nuclear translocation of NF-κB and the expression of its target genes. researchgate.net By attenuating NF-κB-mediated gene expression, this compound effectively reduces the production of various pro-inflammatory mediators. indexcopernicus.com

Suppression of Inducible Nitric Oxide Synthase (iNOS) Activity

A key target of the NF-κB pathway is the gene encoding inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large quantities of nitric oxide (NO) during inflammatory processes. indexcopernicus.comnih.gov Studies have shown that this compound significantly inhibits the production of NO in lipopolysaccharide (LPS)-stimulated murine macrophages in a concentration-dependent manner. indexcopernicus.com This effect is primarily achieved by reducing the expression of the iNOS protein. indexcopernicus.com While a partial inhibition of the catalytic activity of the iNOS enzyme itself was observed, the predominant mechanism is the suppression of iNOS gene expression at the transcriptional level. indexcopernicus.com

The inhibitory effect of a racemic mixture of indexcopernicus.com-dihydroparadol ( indexcopernicus.com-DHP) on NO production was quantified, showing a half-maximal inhibitory concentration (IC₅₀) of 7.24 ± 0.22 µM in RAW 264.7 macrophages. indexcopernicus.com This demonstrates its significant potential in controlling inflammatory conditions where excessive NO production is a contributing factor. indexcopernicus.com

Mechanisms Involving IκB-α Degradation and NF-κB p65 Nuclear Translocation

The activation of the NF-κB pathway is tightly controlled by inhibitory proteins known as inhibitors of κB (IκB), particularly IκB-α. nih.gov In unstimulated cells, IκB-α binds to the NF-κB heterodimer (most commonly p50/p65), masking its nuclear localization signal and sequestering it in the cytoplasm. nih.gov Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB-α, targeting it for ubiquitination and subsequent degradation by the proteasome. nih.gov This degradation unmasks the nuclear localization signal, allowing the p65 subunit to translocate into the nucleus and initiate gene transcription. nih.govmedchemexpress.com

Research has revealed that this compound exerts its inhibitory effect by interfering with this critical step. The compound was found to decrease LPS-induced degradation of IκB-α. indexcopernicus.com By preventing the breakdown of this inhibitory protein, this compound effectively blocks the nuclear translocation of the NF-κB p65 subunit. indexcopernicus.comnih.govfrontiersin.org This action directly curtails the ability of NF-κB to bind to gene promoters and drive the expression of pro-inflammatory genes, including iNOS. indexcopernicus.com

Antimycobacterial Activity and Efflux Pump Inhibition Research

In the search for novel strategies to combat mycobacterial infections, particularly those involving drug-resistant strains, this compound has emerged as a compound of interest due to its modulatory effects on bacterial defense mechanisms.

Modulatory Effects on Mycobacterial Efflux Pumps

Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, thereby contributing significantly to drug resistance. researchgate.net this compound, isolated from the seeds of Aframomum melegueta, has been investigated for its potential as an efflux pump inhibitor (EPI). nih.govbmbreports.org Research shows that while this compound itself possesses only moderate to weak direct antimycobacterial activity, it can act as a modulator, enhancing the efficacy of existing antibiotics. nih.govbmbreports.org

Studies have demonstrated that this compound can induce a 4- to 16-fold decrease in the minimum inhibitory concentrations (MICs) of ethidium (B1194527) bromide and rifampicin (B610482) against Mycobacterium smegmatis. nih.govbmbreports.org Furthermore, it has shown synergistic activity when combined with isoniazid, as indicated by fractional inhibitory concentration (FIC) index values. nih.govbmbreports.org This suggests that by inhibiting efflux pumps, this compound increases the intracellular concentration of these antibacterial agents, restoring their effectiveness. researchgate.netnih.gov

Inhibition of Ethidium Bromide Efflux in Mycobacterium smegmatis Models

The potential of this compound as an efflux pump inhibitor has been specifically evaluated using the Mycobacterium smegmatis mc² 155 model, a non-pathogenic, fast-growing relative of Mycobacterium tuberculosis. nih.govbmbreports.org A common method to assess efflux pump activity is to measure the accumulation and efflux of the fluorescent substrate ethidium bromide (EtBr).

In a microtiter plate-based fluorometric assay, rac-6-dihydroparadol was identified as one of the most potent inhibitors of EtBr efflux. nih.govbmbreports.org Its inhibitory activity was found to be comparable to that of known reference efflux pump inhibitors. nih.govbmbreports.org This strong inhibition of EtBr efflux provides direct evidence of this compound's ability to interfere with mycobacterial efflux mechanisms. nih.gov

Table 1: Ethidium Bromide Efflux Inhibition by this compound and Related Compounds

| Compound | Source Organism | Model Organism | Assay Method | Key Finding | Reference |

|---|---|---|---|---|---|

| rac-6-dihydroparadol | Aframomum melegueta | Mycobacterium smegmatis mc² 155 | Microtiter plate-based fluorometric assay | Identified as one of the most potent inhibitors of ethidium bromide efflux, comparable to reference inhibitors. | nih.gov, bmbreports.org |

| 6-Paradol | Aframomum melegueta | Mycobacterium smegmatis mc² 155 | Microtiter plate-based fluorometric assay | Potent ethidium bromide efflux inhibitor. | nih.gov, bmbreports.org |

| 8-Gingerol | Aframomum melegueta | Mycobacterium smegmatis mc² 155 | Microtiter plate-based fluorometric assay | Potent ethidium bromide efflux inhibitor. | nih.gov, bmbreports.org |

Anti-Proliferative Mechanisms in Vascular Smooth Muscle Cells (VSMC)

The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key pathological event in the development of atherosclerosis and restenosis following procedures like angioplasty. Research into natural compounds that can inhibit this process is therefore of significant therapeutic interest.

A study investigating the anti-proliferative potential of major components from ginger extract on VSMCs included rac- indexcopernicus.com-dihydroparadol in its screening. The study utilized platelet-derived growth factor (PDGF)-induced proliferation of rat aortic VSMCs as its model. While the dichloromethane (B109758) extract of ginger showed concentration-dependent inhibition of VSMC proliferation, the most active single constituent was identified as indexcopernicus.com-shogaol, with an IC₅₀ of 2.7 µM. In this comparative study, rac- indexcopernicus.com-dihydroparadol was found to be less active than indexcopernicus.com-shogaol.

Although direct, potent anti-proliferative activity for this compound in VSMCs has not been strongly established, research on structurally related compounds provides insight into potential mechanisms. For instance, 10-gingerol (B1664516) has been shown to inhibit VSMC proliferation through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and growth. nih.govnih.gov This suggests that compounds within this chemical class may exert vasoprotective effects by modulating VSMC growth, though the efficacy and specific pathways can vary significantly between individual molecules.

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

Currently, specific preclinical data detailing the induction of cell cycle arrest in the G0/G1 phase directly by isolated this compound is not available in the reviewed scientific literature. While some studies on ginger extracts, which contain this compound, have reported G1 phase cell cycle arrest and modulation of proteins like cyclin D1, these effects have not been specifically attributed to the this compound constituent in isolation. colab.ws Further research is required to elucidate the direct effects of this compound on cell cycle progression.

Activation of the Nrf2/Heme Oxygenase-1 (HO-1) Pathway in VSMC

The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) signaling pathway is a critical defense mechanism against oxidative stress in vascular smooth muscle cells (VSMC). nih.govaginganddisease.org Activation of this pathway can protect VSMCs from oxidative damage and suppress their proliferation, which is a key event in the development of atherosclerosis. nih.govplos.org However, there is currently no direct preclinical evidence in the available literature to confirm that this compound activates the Nrf2/HO-1 pathway specifically in VSMC.

General Antioxidant Activity and Free Radical Scavenging Potential

This compound has demonstrated notable antioxidant and free radical scavenging properties in preclinical in vitro assays. The primary method for evaluating this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. gavinpublishers.com In this test, the ability of an antioxidant compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. sld.cu

Research findings indicate that this compound is an effective free radical scavenger. acgpubs.org Its potential is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant activity.

Table 1: DPPH Free Radical Scavenging Activity of this compound

| Compound | Assay | IC50 Value | Source |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | 45.5 µg/mL | acgpubs.org |

Enzyme Inhibition Studies

Modulation of Lipoxygenase and Cyclooxygenase Enzymes

This compound has been identified as an inhibitor of key enzymes involved in the arachidonic acid inflammatory pathway, specifically lipoxygenase (LOX) and cyclooxygenase (COX). These enzymes are responsible for the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins. nih.govrootspress.org

Preclinical studies have shown that this compound can suppress the activity of 5-lipoxygenase (5-LOX) as well as both isoforms of cyclooxygenase, COX-1 and COX-2. acgpubs.orgresearchgate.net The inhibition of these enzymes is a significant mechanism underlying anti-inflammatory effects. acgpubs.org By modulating these pathways, this compound can reduce the production of molecules that contribute to inflammation. researchgate.net

Inhibition of Alpha-Glucosidase and Alpha-Amylase

This compound has been investigated for its potential to inhibit carbohydrate-hydrolyzing enzymes, namely alpha-glucosidase and alpha-amylase. These enzymes play a crucial role in the digestion of dietary carbohydrates into absorbable monosaccharides like glucose. isciii.es The inhibition of α-amylase and α-glucosidase can slow down carbohydrate digestion, leading to a reduction in post-meal blood glucose levels. acgpubs.org

In vitro studies have confirmed that this compound is an effective inhibitor of both enzymes. acgpubs.org The inhibitory activity is quantified by IC50 values, which indicate the concentration of this compound needed to reduce the activity of each enzyme by 50%. The compound was found to be a more potent inhibitor of α-glucosidase than α-amylase. acgpubs.org

Table 2: Inhibitory Activity of this compound against Digestive Enzymes

| Compound | Target Enzyme | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| This compound | α-Glucosidase | 40.44 ± 5.77 | acgpubs.org |

| This compound | α-Amylase | 68.69 ± 6.05 | acgpubs.org |

Advanced Analytical Methodologies in Dihydroparadol Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental technique for separating complex mixtures into individual components. creative-biostructure.com In the context of Dihydroparadol research, various chromatographic methods are employed to isolate it from its natural source, quantify its presence, and analyze its metabolic fate. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and phytochemical analysis due to its high sensitivity and accuracy. nih.gov It is used to separate, identify, and quantify compounds dissolved in a liquid sample. ku.edu The technique involves pumping a sample mixture (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). shodex.comtorontech.com Components separate based on their differential interactions with the stationary phase. ku.edu

In the analysis of ginger extracts, HPLC is the preferred method for quantifying constituents like gingerols, shogaols, and paradols, as it avoids the thermal degradation that can occur with other methods. nih.gov For profiling this compound and related compounds, reverse-phase HPLC (RP-HPLC) is commonly utilized. A typical setup would involve a C18 column, which is a non-polar stationary phase. shodex.comnih.gov The separation is achieved by using a mobile phase gradient, often a mixture of water and an organic solvent like acetonitrile. nih.gov As the concentration of the organic solvent is increased, compounds are eluted based on their hydrophobicity. Detection is often performed using UV absorbance or, for greater specificity and structural information, mass spectrometry (LC-MS). nih.govnih.gov While specific validated methods for pure this compound are not extensively detailed, methods for the broader class of gingerol-related compounds provide a clear framework for its analysis. nih.govacgpubs.orgcolab.wstu.ac.th

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. umi.ac.idubaya.ac.idscispace.comresearchgate.net It is particularly effective for the analysis of volatile and thermally stable compounds. thermofisher.com However, many primary metabolites, including this compound, are not inherently volatile. thermofisher.comnih.gov

For GC-MS analysis of such compounds, a chemical derivatization step is required to increase their volatility and thermal stability. thermofisher.comnih.gov A common procedure involves a two-step process: methoximation of carbonyl groups followed by silylation of polar functional groups (like hydroxyl groups) using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comnih.govmdpi.com Once derivatized, the metabolites can be separated on a capillary column and analyzed by the mass spectrometer, which provides a fragmentation pattern that acts as a molecular fingerprint, allowing for identification by comparison to spectral libraries. thermofisher.com

A significant challenge in the GC-MS analysis of related ginger compounds, such as gingerols, is their thermal lability, which can lead to degradation and the formation of artifacts like shogaols. nih.govnii.ac.jp This suggests that while GC-MS is a vital tool for broad metabolite profiling, care must be taken when interpreting results for compounds like this compound, and methods should be validated against non-thermal techniques like HPLC. nih.govnii.ac.jp

Chiral Phase Chromatography for Stereoisomer Resolution and Analysis

Many organic molecules, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. ajol.inforegistech.com These stereoisomers can have different biological activities, making their separation and analysis critical in pharmaceutical research. ajol.infonih.gov Chiral phase chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers. registech.com The CSP interacts differently with each enantiomer, leading to different retention times and enabling their resolution. registech.com

The analysis of racemic (a 50:50 mixture of enantiomers) 6-dihydroparadol has been noted in biocatalysis studies. nih.gov For the separation of related chiral compounds from ginger, chiral phase HPLC has been successfully employed. ku.edunih.gov One effective approach involves using a polysaccharide-based CSP, such as a Chiralcel OD-H column. ku.edunih.gov The separation is typically performed under normal phase conditions, using a mobile phase like a mixture of hexanes and isopropanol. ku.edu The ability to resolve stereoisomers is crucial for determining the specific biological activity of each enantiomer of this compound.

Spectroscopic Methods in Structural Elucidation and Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. creative-biostructure.com Techniques like 1H NMR provide information about the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. creative-biostructure.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule. ku.edu The structure of novel purine-containing ginger analogs, which share a similar core structure with this compound, was determined using these very techniques. ku.edu

Mass spectrometry provides the molecular weight and elemental composition of a compound. creative-biostructure.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces, which provides valuable clues about its structure. nih.govnih.gov The fragmentation patterns of gingerols and paradols have been studied by LC-MS/MS and GC-MS, providing a reference for confirming the identity of this compound in complex samples. nih.govnih.govresearchgate.net The combination of NMR and MS data provides a highly confident and unambiguous structural confirmation of this compound. mdpi.comnih.govfrontiersin.org

In Vitro Cell-Based Assays for Functional Analysis

In vitro cell-based assays are used to study the biological effects of a compound in a controlled cellular environment. ajol.inforegistech.comnih.gov These functional assays provide direct insight into how cells respond to a substance, which is essential for understanding its mechanism of action. registech.com

Macrophage Cholesterol Efflux Assays

A key area of this compound research has been its effect on cholesterol metabolism, particularly in macrophages. The accumulation of cholesterol in macrophages is a critical step in the development of atherosclerosis. Macrophage cholesterol efflux assays are used to measure the ability of a compound to promote the removal of cholesterol from these cells.

In a typical assay, human THP-1 monocytes are differentiated into macrophages and loaded with cholesterol. The cells are then treated with this compound at various concentrations. The amount of cholesterol effluxed from the cells to an acceptor, such as apolipoprotein A1 (apoA1) or human plasma, is then quantified. researchgate.netnih.gov Research has shown that 6-dihydroparadol promotes cholesterol efflux in a concentration-dependent manner. researchgate.netnih.gov

To investigate the mechanism, researchers use techniques like Western blotting to measure the protein levels of key cholesterol transporters, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). Studies demonstrate that 6-dihydroparadol significantly increases the protein levels of both ABCA1 and ABCG1. researchgate.netnih.gov To confirm the role of these transporters, inhibitors like probucol (B1678242) (an ABCA1 inhibitor) can be used; its application was found to completely abolish the enhanced efflux caused by 6-dihydroparadol. nih.gov Further experiments using protein synthesis inhibitors like cycloheximide (B1669411) have revealed that 6-dihydroparadol also increases the stability of the ABCA1 and ABCG1 proteins. researchgate.netnih.gov

Table 1: Research Findings on this compound's Effect on Macrophage Cholesterol Efflux

This table summarizes key findings from in vitro studies on the functional effects of 6-Dihydroparadol.

| Parameter Studied | Method | Key Finding | Citation |

| Cholesterol Efflux | Macrophage cholesterol efflux assay (using THP-1 derived macrophages) | 6-Dihydroparadol enhances cholesterol efflux to apoA1 and human plasma in a concentration-dependent manner, reaching significance at 10 μM. | researchgate.netnih.gov |

| Transporter Protein Levels | Western Blot Analysis | 6-Dihydroparadol increases protein levels of ABCA1 and ABCG1. | researchgate.netnih.gov |

| Transporter Role Confirmation | ABCA1 Inhibition Assay (using Probucol) | The ABCA1 inhibitor probucol completely abolishes the enhanced cholesterol efflux, confirming ABCA1's critical role. | nih.gov |

| Transporter Protein Stability | Cycloheximide Chase Assay & Western Blot | 6-Dihydroparadol increases the protein half-life of both ABCA1 (from ~4.5h to ~6.0h) and ABCG1 (from ~2.6h to ~4.6h). | nih.gov |

| Transporter mRNA Levels | Quantitative PCR (qPCR) | Increased ABCA1 protein levels are associated with both increased mRNA levels and increased protein stability. | nih.gov |

Cell Proliferation and Viability Assays in Specific Cell Lines

To understand the cytotoxic potential of this compound, researchers have employed specific cell viability assays. One key study investigated the effect of 6-Dihydroparadol on the viability of THP-1-derived macrophages. univie.ac.atnih.gov The THP-1 cell line is a human monocytic cell line derived from an acute monocytic leukemia patient and is a widely used model to study monocyte and macrophage functions. wikipedia.org

In this research, a resazurin (B115843) reduction assay was utilized. This assay measures the metabolic activity of viable cells, where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial reductases in living cells. The intensity of the fluorescent signal is directly proportional to the number of viable cells.

The study revealed that treating cholesterol-loaded THP-1-derived macrophages with 6-Dihydroparadol at concentrations ranging from 5 to 30 μM for 24 hours did not result in any significant change in cell viability. univie.ac.atnih.gov This finding was crucial as it demonstrated that the observed effects of 6-Dihydroparadol on other cellular processes were not a consequence of cytotoxicity.

Table 1: Effect of 6-Dihydroparadol on the Viability of THP-1-Derived Macrophages

| Concentration of 6-Dihydroparadol (μM) | Treatment Duration (hours) | Assay Method | Cell Line | Observed Effect on Viability |

|---|

Western Blot Analysis for Protein Expression Profiling

Western blot analysis has been a pivotal technique in uncovering the molecular targets of this compound. This method allows for the detection and quantification of specific proteins within a cell lysate, providing insights into how a compound can modulate cellular signaling pathways.

Research has specifically focused on the effect of 6-Dihydroparadol on proteins involved in cholesterol transport in THP-1-derived macrophages. univie.ac.atnih.gov Western blot analyses revealed that 6-Dihydroparadol leads to a concentration-dependent increase in the protein levels of two key ATP-binding cassette (ABC) transporters: ABCA1 and ABCG1. univie.ac.atresearchgate.net These transporters play a critical role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.

Further investigation into the mechanism behind this increased protein expression showed that for ABCA1, the effect was associated with both an increase in its mRNA levels and an enhancement of its protein stability. univie.ac.atnih.gov For ABCG1, the increased protein level was attributed solely to enhanced protein stability. univie.ac.atnih.gov To explore the pathway of this increased stability, the study utilized inhibitors of protein degradation pathways. The results suggested that 6-Dihydroparadol likely reduces the proteasomal degradation of the ABCA1 transporter. univie.ac.at This was inferred from experiments where the addition of the proteasome inhibitor lactacystin (B1674225) did not further increase ABCA1 levels in cells already treated with 6-Dihydroparadol. univie.ac.at The study also used the lysosomal inhibitor chloroquine (B1663885) and the calpain inhibitor calpeptin (B1683957) to investigate other potential degradation pathways. univie.ac.at

Table 2: Effect of 6-Dihydroparadol on Protein Expression in THP-1-Derived Macrophages

| Target Protein | Concentration of 6-Dihydroparadol (μM) | Cell Line | Analytical Method | Key Findings |

|---|---|---|---|---|

| ABCA1 | 5 - 30 | THP-1-derived macrophages | Western Blot | Concentration-dependent increase in protein levels. univie.ac.atresearchgate.net |

Fluorometric and Colorimetric Assays for Enzyme and Efflux Activity Quantification

Fluorometric and colorimetric assays are essential for quantifying the functional activity of enzymes and efflux pumps. These assays provide a dynamic view of how a compound can modulate these cellular functions.

In the context of this compound research, a key application has been the macrophage cholesterol efflux assay. univie.ac.at This assay measures the ability of macrophages to release cholesterol, a process heavily reliant on the function of transporters like ABCA1 and ABCG1. The assay can be performed using fluorescently labeled cholesterol, allowing for its movement out of the cells to be quantified.

Studies have demonstrated that 6-Dihydroparadol significantly enhances cholesterol efflux from cholesterol-loaded THP-1-derived macrophages in a concentration-dependent manner. univie.ac.atnih.gov This effect was observed for efflux mediated by both apolipoprotein A1 (a primary acceptor for cholesterol via ABCA1) and human plasma. univie.ac.at To confirm the role of ABCA1 in this process, the ABCA1 inhibitor probucol was used. The results showed that probucol completely abolished the enhanced cholesterol efflux induced by 6-Dihydroparadol, confirming that the compound's effect is mediated through the ABCA1 transporter. univie.ac.atnih.gov

Table 3: Quantification of Efflux Activity Modulated by 6-Dihydroparadol

| Assay | Compound/Inhibitor | Concentration | Cell Line | Key Findings |

|---|---|---|---|---|

| Macrophage Cholesterol Efflux Assay | 6-Dihydroparadol | 10 - 30 µM | THP-1-derived macrophages | Concentration-dependent enhancement of cholesterol efflux. univie.ac.at |

Q & A

Q. How should researchers present conflicting data on this compound’s anti-inflammatory vs. pro-oxidant effects?

- Methodological Answer : Use dual-axis graphs to juxtapose ROS production (e.g., DCFH-DA assay) and cytokine levels (e.g., IL-6 ELISA). Discuss context-dependent effects (e.g., cell type, oxidative stress baseline) in the limitations section .

Tables for Key Findings

Table 1 : this compound’s Cholesterol Efflux Efficacy in THP-1 Macrophages

Table 2 : Proteasomal Degradation Impact on ABCA1 Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.